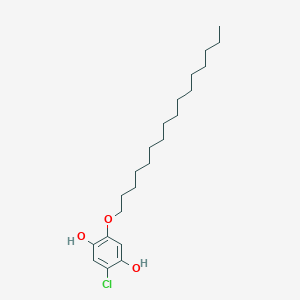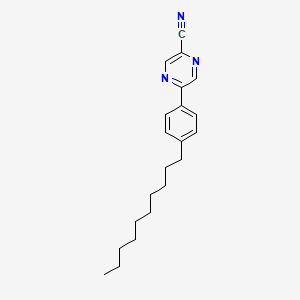
5-(4-Decylphenyl)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Decylphenyl)pyrazine-2-carbonitrile is an organic compound with the molecular formula C21H27N3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of a decylphenyl group attached to the pyrazine ring, along with a carbonitrile group at the 2-position of the pyrazine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Decylphenyl)pyrazine-2-carbonitrile typically involves the following steps:
Formation of the Decylphenyl Intermediate: The decylphenyl group is synthesized through a Friedel-Crafts alkylation reaction, where decyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Pyrazine-2-carbonitrile: The decylphenyl intermediate is then coupled with pyrazine-2-carbonitrile through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Decylphenyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF.
Major Products
Oxidation: Oxidized derivatives of the decylphenyl group.
Reduction: Reduced derivatives of the carbonitrile group.
Substitution: Substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Decylphenyl)pyrazine-2-carbonitrile has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(4-Decylphenyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The carbonitrile group plays a crucial role in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Octylphenyl)pyrazine-2-carbonitrile
- 5-(4-Hexylphenyl)pyrazine-2-carbonitrile
- 5-(4-Dodecylphenyl)pyrazine-2-carbonitrile
Uniqueness
5-(4-Decylphenyl)pyrazine-2-carbonitrile is unique due to its specific decylphenyl group, which imparts distinct physicochemical properties and biological activities compared to its shorter or longer alkyl chain analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
177579-29-2 |
|---|---|
Molekularformel |
C21H27N3 |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
5-(4-decylphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C21H27N3/c1-2-3-4-5-6-7-8-9-10-18-11-13-19(14-12-18)21-17-23-20(15-22)16-24-21/h11-14,16-17H,2-10H2,1H3 |
InChI-Schlüssel |
GRDADMNFZDCSLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(N=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


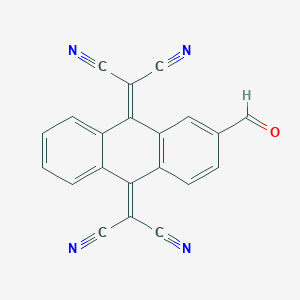
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
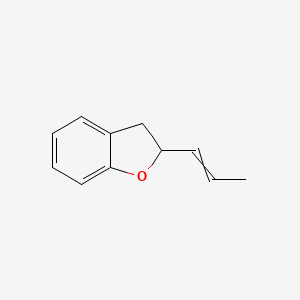
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
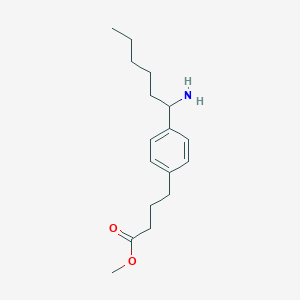
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)
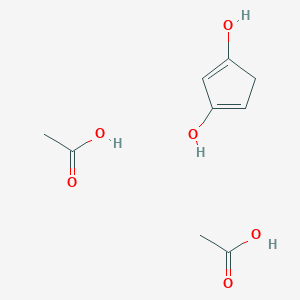
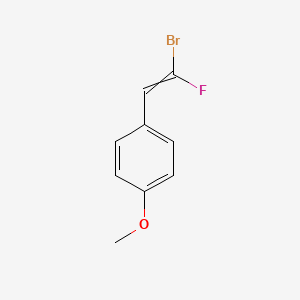

![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)
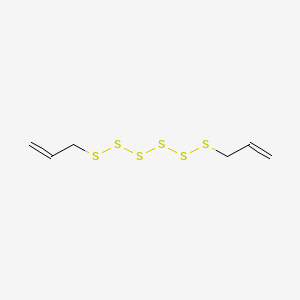
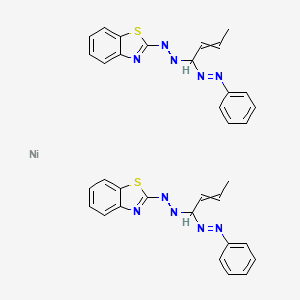
![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
